molecular formula C19H18N2O3 B1192217 AZ11760788

AZ11760788

Cat. No. B1192217
M. Wt: 322.36
InChI Key: ZABUNFIOJAACKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ11760788 is a transient receptor potential cation channel subfamily V member 1 (TRPV1) antagonist.

Scientific Research Applications

Amplitude-Mode Spectroscopy in Photovoltaic Applications

  • Research Focus : Examining charge excitations in a specific π-Conjugated Donor-Acceptor Copolymer (PTB7) for photovoltaic applications.
  • Key Insights : This study contributes to understanding the fundamental mechanisms in organic photovoltaics, which could be relevant to material science research.
  • Source : (Baniya et al., 2017).

Database Laboratory for Empirical Studies

  • Research Focus : AZDBLab, a novel DBMS-oriented research infrastructure, supports database researchers in conducting extensive empirical studies.
  • Key Insights : The development of such infrastructure indicates the importance of empirical, data-driven approaches in computer science research.
  • Source : (Suh, Snodgrass, & Zhang, 2014).

Comet Assay in DNA Damage Detection

  • Research Focus : The comet assay as a method for detecting DNA damage in cells, including its application in studying the effects of 5-aza-2'-deoxycytidine (5-aza-CdR) on lung cancer cells.
  • Key Insights : This technique is significant in genetic toxicology and cancer research, offering a sensitive approach to studying DNA integrity.
  • Source : (Liao, McNutt, & Zhu, 2009).

Science Policy and Community Science

  • Research Focus : The Arizona Science Policy Network's role in connecting scientists with decision-makers for drafting science-informed policies.
  • Key Insights : This initiative demonstrates the impact of scientific research on policy-making, emphasizing interdisciplinary collaboration and community involvement.
  • Source : (Hall et al., 2020).

Improving Undergraduate Biology Education

  • Research Focus : Enhancing undergraduate science education through the Undergraduate Biology Research Program at the University of Arizona.
  • Key Insights : The program's success highlights the importance of hands-on research experiences in improving science education.
  • Source : (Bender, Ward, & Wells, 1994).

Bioinformatics Training in Health Sciences

  • Research Focus : Identifying bioinformatics training needs at a health sciences campus to support big data applications in genomic research.
  • Key Insights : This underscores the growing importance of data science and bioinformatics in contemporary health sciences research.
  • Source : (Oliver, 2017).

properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.36

IUPAC Name

1-(7-Hydroxynaphthalen-1-yl)-3-(4-methoxybenzyl)urea

InChI

InChI=1S/C19H18N2O3/c1-24-16-9-5-13(6-10-16)12-20-19(23)21-18-4-2-3-14-7-8-15(22)11-17(14)18/h2-11,22H,12H2,1H3,(H2,20,21,23)

InChI Key

ZABUNFIOJAACKG-UHFFFAOYSA-N

SMILES

O=C(NCC1=CC=C(OC)C=C1)NC2=C3C=C(O)C=CC3=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ-11760788;  AZ 11760788;  AZ11760788

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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